Etocarlide

Description

Structure

3D Structure

Properties

IUPAC Name |

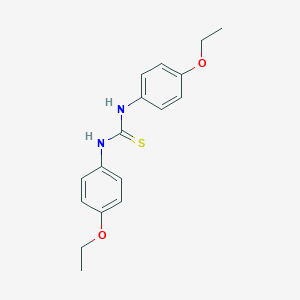

1,3-bis(4-ethoxyphenyl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c1-3-20-15-9-5-13(6-10-15)18-17(22)19-14-7-11-16(12-8-14)21-4-2/h5-12H,3-4H2,1-2H3,(H2,18,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXHANOJNVGVGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046197 |

Source

|

| Record name | Etocarlide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234-30-6 |

Source

|

| Record name | N,N′-Bis(4-ethoxyphenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etocarlide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001234306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etocarlide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETOCARLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46V3V5EQAM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Etocarlide: A Technical Guide to its Discovery, History, and Antitubercular Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etocarlide, chemically known as 1,3-bis(4-ethoxyphenyl)thiourea, is a member of the thiourea class of compounds investigated for its antitubercular properties. This document provides a comprehensive overview of the discovery, history, and mechanism of action of Etocarlide and related thiourea derivatives. While specific early documentation on Etocarlide is sparse, its history is intrinsically linked to the broader research into thiocarlides, such as Isoxyl, which were explored as treatments for tuberculosis, particularly in the mid-20th century. This guide consolidates the available historical context, details the probable synthetic methodologies, outlines experimental protocols for assessing its biological activity, and presents its proposed mechanism of action through the inhibition of mycolic acid biosynthesis.

Discovery and History

The precise first synthesis and biological evaluation of Etocarlide are not well-documented in readily available literature. However, its emergence can be situated within the extensive research into thiourea and thiocarlide derivatives as potential antitubercular agents in the 1960s. A key piece of historical evidence comes from a 1966 publication in the Russian journal "Проблемы туберкулеза" (Problems of Tuberculosis) by Shmelev et al., which presents a comparative study of "isoxyl and ethoxide" in both experimental and clinical settings.[1] "Isoxyl" refers to thiocarlide (4,4'-diisoamyloxydiphenylthiourea), a well-known antitubercular thiourea. It is highly probable that "ethoxide" refers to Etocarlide, given its symmetrical structure with two ethoxy groups.

This places the investigation of Etocarlide in the context of a search for effective and well-tolerated treatments for Mycobacterium tuberculosis. Thiourea derivatives were of significant interest during this period due to their novel mechanisms of action compared to the frontline drugs of the time.

Table 1: Key Milestones in the History of Thiourea Antitubercular Research

| Year | Milestone | Key Compound(s) | Reference(s) |

| 1966 | Comparative study of thiocarlides in experimental and clinical settings. | Isoxyl (Thiocarlide), Ethoxide (likely Etocarlide) | [1] |

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | 1,3-bis(4-ethoxyphenyl)thiourea |

| Synonyms | Etocarlide, Ethoxide |

| Molecular Formula | C₁₇H₂₀N₂O₂S |

| Molecular Weight | 316.42 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in organic solvents such as DMSO and ethanol |

Synthesis of Etocarlide (1,3-bis(4-ethoxyphenyl)thiourea)

While the original synthesis protocol for Etocarlide is not explicitly available, a standard and reliable method for the synthesis of symmetrical N,N'-diarylthioureas can be detailed. This involves the reaction of an aryl isothiocyanate with an appropriate amine. For Etocarlide, this would involve the reaction of 4-ethoxyphenyl isothiocyanate with 4-ethoxyaniline. An alternative and common one-pot synthesis involves the reaction of the amine with carbon disulfide in the presence of a coupling agent.

Experimental Protocol: Synthesis of 1,3-bis(4-ethoxyphenyl)thiourea

Materials:

-

4-ethoxyaniline

-

Carbon disulfide (CS₂)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

Dichloromethane (CH₂Cl₂) or other suitable anhydrous solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask, dissolve 4-ethoxyaniline (2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add carbon disulfide (1 equivalent) dropwise at room temperature.

-

After stirring for 30 minutes, add a solution of N,N'-dicyclohexylcarbodiimide (1 equivalent) in dichloromethane dropwise.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the precipitated dicyclohexylthiourea byproduct is removed by filtration.

-

The filtrate is washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 1,3-bis(4-ethoxyphenyl)thiourea.

-

The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

References

thiocarlide chemical structure and properties

An In-depth Technical Guide to Thiocarlide: Chemical Structure, Properties, and Mechanism of Action

Introduction

Thiocarlide, also known as Isoxyl, is a thiourea derivative drug developed in the 1960s for the treatment of tuberculosis.[1][2][3] It has demonstrated considerable in vitro antimycobacterial activity, proving effective against various multidrug-resistant (MDR) strains of Mycobacterium tuberculosis.[1][4][5] After falling out of favor, it has regained scientific interest as a subject for identifying new therapeutic targets and developing novel anti-tuberculosis agents.[6] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies for its study.

Chemical Structure and Identifiers

Thiocarlide is chemically described as a 4,4′-diisoamyloxydiphenylthiourea.[1][7] Its structure features a central thiourea group (S=C(NH)₂) symmetrically substituted with two 4-(3-methylbutoxy)phenyl groups.

| Identifier | Value | Reference |

| IUPAC Name | 1,3-bis[4-(3-methylbutoxy)phenyl]thiourea | [4][8] |

| Synonyms | Isoxyl, Tiocarlide | [2][4][9] |

| CAS Number | 910-86-1 | [4][10][11] |

| Molecular Formula | C₂₃H₃₂N₂O₂S | [4][9][10][11] |

| SMILES | CC(C)CCOc1ccc(cc1)NC(=S)Nc1ccc(OCCC(C)C)cc1 | [3][11] |

| InChI Key | BWBONKHPVHMQHE-UHFFFAOYSA-N | [4][11] |

Physicochemical Properties

Thiocarlide is a crystalline solid at room temperature. Its solubility profile makes it suitable for in vitro studies using organic solvents.

| Property | Value | Reference |

| Molecular Weight | 400.58 g/mol | [4][10][11] |

| Appearance | Crystalline solid | [9] |

| Solubility | DMSO: ~30 mg/mLDMF: ~30 mg/mLEthanol: ~1 mg/mLSparingly soluble in aqueous buffers | [3][9][12] |

| UV/Vis. λmax | 273 nm | [9] |

| Storage Temperature | -20°C | [3][9] |

| Stability | ≥ 4 years (at -20°C) | [9] |

Mechanism of Action

Thiocarlide acts as a prodrug that requires enzymatic activation to exert its antimycobacterial effect. Its unique mechanism targets fatty acid synthesis, which is crucial for the integrity of the mycobacterial cell wall.

The primary target of activated thiocarlide is DesA3, a membrane-bound Δ9-stearoyl desaturase in Mycobacterium tuberculosis.[1][5] This enzyme is responsible for introducing a double bond into stearoyl-CoA to form oleoyl-CoA. Inhibition of DesA3 leads to a dose-dependent decrease in the synthesis of oleic acid and, consequently, tuberculostearic acid.[1][5] This disruption of unsaturated fatty acid production is lethal to the bacteria.[1] While thiocarlide also inhibits the synthesis of mycolic acids, studies have shown that this effect is not directly linked to the inhibition of oleic acid synthesis.[1][5]

Cross-resistance studies with ethionamide (ETH) suggest a shared activation pathway.[1][7] This activation is catalyzed by the flavin-containing monooxygenase, EthA, which is believed to S-oxidize the thiocarbonyl moiety of the drug.[6][7]

Experimental Protocols

Cell-Free Assay for Δ9-Desaturase Activity

This protocol directly demonstrates the inhibitory effect of thiocarlide on oleic acid synthesis in a cell-free system.[1]

Methodology:

-

Cell Culture and Harvest: Grow M. bovis BCG strain in Sauton medium supplemented with FeSO₄ (20 mg/liter) and 0.025% Tyloxapol. Harvest cells by centrifugation.

-

Cell Lysate Preparation: Resuspend the cell pellet in 0.25 M sucrose. Disrupt the cells using probe sonication. Centrifuge the sonicate at 27,000 x g for 30 minutes at 4°C to pellet cell debris. The supernatant contains the active enzyme.

-

Enzyme Assay: Prepare a reaction mixture containing:

-

1 µmol of NADPH in 0.1 mM potassium phosphate buffer (pH 7.2).

-

2 mg of the mycobacterial protein extract (supernatant).

-

Thiocarlide (or control solvent).

-

-

Incubation and Analysis: Incubate the reaction mixture and subsequently analyze for the conversion of a labeled substrate (e.g., [1-¹⁴C]stearoyl-CoA) to oleic acid using appropriate chromatographic techniques.

Oleic Acid Reversal Assay

This assay determines if the bactericidal effect of thiocarlide can be reversed by supplementing the growth medium with oleic acid, confirming that oleic acid synthesis is the critical target.[1]

Methodology:

-

Prepare Media: Use 7H11 agar as the base medium. Prepare two variations:

-

OADC Supplemented: Contains oleic acid.

-

ADC Supplemented: Lacks oleic acid.

-

-

Incorporate Drug: For each medium variation, prepare plates with and without a specific concentration of thiocarlide (e.g., 0.5 µg/ml).

-

Spot Dilutions: Prepare a series of 10-fold serial dilutions of a M. tuberculosis culture.

-

Inoculation: Spot 5 µl of each dilution onto the surface of the four different types of plates (OADC ± ISO, ADC ± ISO).

-

Incubation and Observation: Incubate the plates and observe for mycobacterial growth. A reversal is indicated by growth on the OADC + ISO plate but not on the ADC + ISO plate.

Synthesis

Modern synthetic methods allow for the efficient, chromatography-free production of thiocarlide and other thioureas. One such method is a three-component, continuous-flow reaction.[13]

Methodology: This procedure involves the reaction of an amine (4-(3-methylbutoxy)aniline), an isocyanide, and elemental sulfur. The use of an aqueous polysulfide solution allows the reaction to proceed under homogeneous and mild conditions. The final product crystallizes and can be isolated by simple filtration.[13]

Conclusion

Thiocarlide remains a significant compound in tuberculosis research. Its well-defined mechanism of action, involving the specific inhibition of DesA3 and oleic acid synthesis, validates this pathway as a viable therapeutic target.[1][5] The availability of detailed experimental protocols and modern synthetic routes facilitates further investigation into thiourea derivatives as a promising class of anti-tuberculosis agents.

References

- 1. Unique Mechanism of Action of the Thiourea Drug Isoxyl on Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiocarlide — Wikipédia [fr.wikipedia.org]

- 3. glpbio.com [glpbio.com]

- 4. Thiocarlide - Wikipedia [en.wikipedia.org]

- 5. Unique mechanism of action of the thiourea drug isoxyl on Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isoxyl Activation Is Required for Bacteriostatic Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. go.drugbank.com [go.drugbank.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. cymitquimica.com [cymitquimica.com]

- 11. Compound Thiocarlide - Chemdiv [chemdiv.com]

- 12. Thiocarlide | TargetMol [targetmol.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Isoxyl in Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxyl (ISO), a thiourea derivative also known as thiocarlide, is a repurposed anti-tuberculosis drug with demonstrated efficacy against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). This document provides a comprehensive technical overview of the molecular mechanisms underpinning isoxyl's antimycobacterial activity. It is now understood that isoxyl is a prodrug that, upon activation, exerts a multi-targeted inhibitory effect on the synthesis of critical components of the mycobacterial cell wall, namely oleic acid and mycolic acids. This guide details the enzymatic activation of isoxyl, its primary molecular targets, and the resulting physiological consequences for Mtb. Furthermore, it furnishes detailed experimental protocols for key assays used to elucidate this mechanism of action and presents quantitative data in a structured format to facilitate comparative analysis.

Introduction

The resurgence of tuberculosis, coupled with the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates the development of novel therapeutic agents and the re-evaluation of existing drugs with unique mechanisms of action. Isoxyl, a compound historically used in the clinical setting, has garnered renewed interest due to its potent activity against MDR-Mtb.[1][2] Early investigations revealed its capacity to inhibit the synthesis of mycolic acids, a hallmark of the mycobacterial cell envelope.[1] Subsequent research has unveiled a more intricate mechanism, identifying specific enzymatic targets within the fatty acid biosynthesis pathways of Mtb. This guide aims to consolidate the current understanding of isoxyl's mode of action for researchers engaged in tuberculosis drug discovery and development.

Mechanism of Action: A Multi-pronged Attack on Cell Wall Synthesis

Isoxyl's mechanism of action can be delineated into two key stages: prodrug activation and subsequent inhibition of multiple enzymatic targets.

Prodrug Activation by EthA

Isoxyl is a prodrug, meaning it requires enzymatic modification within the mycobacterium to be converted into its active, inhibitory form.[3][4] This bioactivation is catalyzed by the flavin-containing monooxygenase, EthA (Rv3854c), the same enzyme responsible for activating the second-line anti-tubercular drug ethionamide.[3] Mutations in the ethA gene have been shown to confer resistance to isoxyl, underscoring the critical role of this enzyme in its mechanism of action.[3] The activation process involves the EthA-mediated oxidation of the thiocarbonyl moiety of isoxyl.[4]

dot

References

- 1. In Vivo Inactivation of the Mycobacterial Integral Membrane Stearoyl Coenzyme A Desaturase DesA3 by a C-Terminus-Specific Degradation Process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MadR mediates acyl CoA-dependent regulation of mycolic acid desaturation in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

An In-depth Technical Guide to the Target Identification and Validation of Etoposide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and validation of Etoposide, a widely used chemotherapeutic agent. This document details the molecular target of Etoposide, the mechanism of action, and the experimental methodologies used to validate its target and elucidate its downstream signaling pathways. All quantitative data are presented in structured tables for ease of comparison, and key pathways and workflows are visualized using diagrams.

Introduction

Etoposide is a semi-synthetic derivative of podophyllotoxin, a compound extracted from the mayapple plant (Podophyllum peltatum)[1]. It is a cornerstone in the treatment of various cancers, including small-cell lung cancer, testicular cancer, and lymphomas[1][2]. The clinical efficacy of Etoposide stems from its ability to induce cytotoxic DNA damage in rapidly dividing cancer cells[3][4]. This guide will delve into the scientific underpinnings of its mechanism, from initial target interaction to the ultimate induction of cell death.

Target Identification: DNA Topoisomerase II

The primary molecular target of Etoposide has been unequivocally identified as DNA Topoisomerase II (Topo II) , an essential enzyme that modulates the topological state of DNA during replication, transcription, and chromosome segregation[1][4][5][6]. Topo II functions by creating transient double-strand breaks (DSBs) in the DNA, allowing another DNA segment to pass through, and then re-ligating the breaks[1][5].

Etoposide is classified as a Topo II "poison" rather than a simple inhibitor[4][7][8]. Instead of blocking the enzyme's catalytic activity outright, Etoposide stabilizes the cleavage complex , a transient intermediate where Topo II is covalently bound to the 5' ends of the cleaved DNA[4][5]. By preventing the re-ligation of the DNA strands, Etoposide converts Topo II into a potent cellular toxin that generates permanent DNA strand breaks[4][8].

dot

Target Validation: Experimental Evidence

The validation of Topo II as the direct target of Etoposide is supported by a wealth of experimental data. Key methodologies and findings are outlined below.

These assays directly measure the ability of Etoposide to induce Topo II-mediated DNA breaks.

-

Experimental Protocol: Plasmid DNA Cleavage Assay

-

Reaction Mixture: Purified human Topoisomerase IIα or IIβ is incubated with supercoiled plasmid DNA (e.g., pBR322) in a reaction buffer containing ATP.

-

Drug Addition: Etoposide, at varying concentrations, is added to the reaction mixture. A control reaction without Etoposide is included.

-

Incubation: The reaction is incubated at 37°C to allow for Topo II activity and drug interaction.

-

Termination: The reaction is stopped by adding SDS and proteinase K to digest the Topo II, leaving behind DNA with breaks.

-

Analysis: The DNA products are separated by agarose gel electrophoresis. Supercoiled (uncut), nicked circular (single-strand break), and linear (double-strand break) forms of the plasmid are visualized by staining with ethidium bromide.

-

Observation: An increase in the linear plasmid DNA band with increasing Etoposide concentration confirms the drug's ability to stabilize Topo II-mediated double-strand breaks.

-

Demonstrating that Etoposide induces DNA breaks in a cellular context is crucial for validation.

-

Experimental Protocol: Comet Assay (Single-Cell Gel Electrophoresis)

-

Cell Treatment: Cancer cell lines (e.g., HT1080, HeLa) are treated with various concentrations of Etoposide for a defined period (e.g., 1-4 hours).

-

Cell Embedding: Treated cells are harvested and embedded in a low-melting-point agarose gel on a microscope slide.

-

Lysis: The slides are immersed in a lysis buffer (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Electrophoresis: The slides are placed in an electrophoresis chamber.

-

Neutral Comet Assay (pH 8.0): Detects double-strand breaks.

-

Alkaline Comet Assay (pH > 13): Detects both single- and double-strand breaks[8].

-

-

Visualization: After electrophoresis, the DNA is stained with a fluorescent dye (e.g., SYBR Green). Damaged DNA, containing breaks, migrates out of the nucleoid, forming a "comet tail."

-

Quantification: The intensity of the comet tail relative to the head is measured using fluorescence microscopy and specialized software to quantify the extent of DNA damage.

-

-

Quantitative Data from Cellular Assays Studies have shown that the majority of DNA strand breaks induced by Etoposide are single-strand breaks (SSBs), with double-strand breaks (DSBs) being less frequent but more cytotoxic[9][10][11][12].

Parameter Finding Reference(s) Ratio of DSBs to total strand breaks Approximately 3% of Etoposide-induced strand breaks are DSBs. [9][11] DSBs activating DNA Damage Response Only about 10% of Etoposide-induced DSBs lead to the phosphorylation of histone H2AX, a key DNA damage signal. [9][11] Cytotoxic Contribution The small fraction of DSBs that activate H2AX phosphorylation (around 0.3% of total breaks) are primarily responsible for Etoposide's toxicity. [9][10]

The use of cell lines with mutations in the Topo II gene provides strong evidence for it being the primary target.

-

Experimental Protocol: Cytotoxicity Assays in Resistant Cells

-

Cell Lines: Utilize a wild-type cell line and a corresponding cell line known to be resistant to Etoposide, often harboring a mutation in the TOP2A gene.

-

Drug Treatment: Both cell lines are treated with a range of Etoposide concentrations for 48-72 hours.

-

Viability Measurement: Cell viability is assessed using methods like the MTT assay or Trypan Blue exclusion.

-

Analysis: The half-maximal inhibitory concentration (IC50) is calculated for both cell lines.

-

Observation: A significantly higher IC50 value in the mutant/resistant cell line directly links Topo II to the cytotoxic effects of Etoposide[7][13].

-

Downstream Signaling Pathways

The DNA damage induced by Etoposide triggers a complex signaling network known as the DNA Damage Response (DDR). This response coordinates cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis[5][14].

dot

Etoposide treatment causes cells to arrest in the S and G2/M phases of the cell cycle, preventing them from proceeding through mitosis with damaged DNA[15][16].

-

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Cells are treated with Etoposide at various concentrations and for different time points (e.g., 12, 24, 48 hours).

-

Cell Fixation: Cells are harvested and fixed in cold 70% ethanol to permeabilize the membranes.

-

Staining: Fixed cells are treated with RNase A and stained with a DNA-intercalating dye such as Propidium Iodide (PI) or DAPI. The fluorescence intensity of the dye is directly proportional to the DNA content.

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer.

-

Data Analysis: The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is determined based on their DNA content. An accumulation of cells in the S and G2/M peaks indicates cell cycle arrest.

-

-

Quantitative Data on Cell Cycle Distribution The following table summarizes representative data on the effect of Etoposide on the cell cycle in SH-SY5Y neuroblastoma cells after 48 hours of treatment[17].

Etoposide Conc. % Cells in G1 % Cells in S % Cells in G2/M Control (0 µM) ~60% ~25% ~15% 3 µM ~20% ~60% ~20%

Prolonged cell cycle arrest and extensive DNA damage ultimately lead to the activation of programmed cell death, or apoptosis[18][19][20].

-

Experimental Protocol: Annexin V/PI Apoptosis Assay

-

Cell Treatment: Cells are treated with Etoposide as described previously.

-

Staining: Harvested cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Annexin V: Binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.

-

PI: A fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

-

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: Cells are categorized into four populations:

-

Live cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Necrotic cells (Annexin V- / PI+)

-

-

Observation: An increase in the Annexin V positive populations indicates the induction of apoptosis.

-

-

Experimental Protocol: Western Blot for Apoptosis Markers

-

Protein Extraction: Whole-cell lysates are prepared from Etoposide-treated and control cells.

-

SDS-PAGE and Transfer: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is probed with primary antibodies against key apoptosis-related proteins, such as cleaved Caspase-3, p53, and Bax[15][18][20]. A loading control (e.g., β-actin or vinculin) is used to ensure equal protein loading.

-

Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.

-

Observation: Increased levels of activated (cleaved) caspases and pro-apoptotic proteins like Bax confirm the activation of the apoptotic pathway.

-

Summary Workflow for Target Identification and Validation

The process of identifying and validating a drug target like Topo II for Etoposide follows a logical progression from in vitro biochemical assays to complex cellular and in vivo models.

dot

Conclusion

The identification and validation of DNA Topoisomerase II as the primary target of Etoposide represent a landmark in cancer pharmacology. Through a combination of biochemical, cellular, and genetic approaches, a clear mechanism of action has been established: Etoposide traps the Topo II-DNA cleavage complex, leading to the formation of cytotoxic DNA double-strand breaks. This initial damage activates the DNA Damage Response pathway, culminating in cell cycle arrest and apoptosis. The detailed understanding of this process, facilitated by the experimental protocols outlined in this guide, continues to inform the clinical use of Etoposide and the development of novel Topoisomerase II poisons.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Dose-response modeling of etoposide-induced DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Etoposide? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA topoisomerase II as the target for the anticancer drug TOP-53: mechanistic basis for drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA-AP sites generation by Etoposide in whole blood cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Numerical analysis of etoposide induced DNA breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.plos.org [journals.plos.org]

- 11. Numerical Analysis of Etoposide Induced DNA Breaks | PLOS One [journals.plos.org]

- 12. Numerical Analysis of Etoposide Induced DNA Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Binding of etoposide to topoisomerase II in the absence of DNA: decreased affinity as a mechanism of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Etoposide-induced DNA damage affects multiple cellular pathways in addition to DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Etoposide-induced cell cycle delay and arrest-dependent modulation of DNA topoisomerase II in small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Etoposide‐induced cancer cell death: roles of mitochondrial VDAC1 and calpain, and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Etoposide-Induced Apoptosis in Cancer Cells Can Be Reinforced by an Uncoupled Link between Hsp70 and Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Role of DesA3 in Etocarlide's Mode of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etocarlide, also known as Isoxyl, is a thiourea-based antitubercular agent with a specific and potent mode of action against Mycobacterium tuberculosis. This technical guide delineates the critical role of the stearoyl-coenzyme A (CoA) Δ9-desaturase, DesA3, as the primary target of Etocarlide. It details the mechanism of action, including the prodrug activation by the monooxygenase EthA, and the subsequent inhibition of oleic acid biosynthesis, a crucial component for the mycobacterial cell envelope. This document provides a compilation of available quantitative data on Etocarlide's efficacy, detailed experimental protocols for key assays, and visual representations of the pertinent biochemical pathways and experimental workflows.

Introduction

Etocarlide (4,4'-diisopentyloxydiphenylthiourea) is a bacteriostatic drug that has demonstrated efficacy against multidrug-resistant strains of Mycobacterium tuberculosis. Its unique mechanism of action, distinct from many frontline tuberculosis therapies, makes it a subject of renewed interest in the face of rising antibiotic resistance. Central to its antimycobacterial activity is the inhibition of DesA3, an essential enzyme in the fatty acid biosynthesis pathway of M. tuberculosis.

Mechanism of Action: Targeting Oleic Acid Biosynthesis

The primary mode of action of Etocarlide is the disruption of oleic acid synthesis through the inhibition of the membrane-bound stearoyl-CoA Δ9-desaturase, DesA3 (Rv3229c).[1][2] Oleic acid is a vital precursor for the synthesis of essential components of the mycobacterial cell membrane, including phospholipids and tuberculostearic acid.

Prodrug Activation by EthA

Etocarlide is a prodrug that requires activation within the mycobacterial cell to exert its inhibitory effect. This activation is catalyzed by the monooxygenase EthA (Rv3854c), an enzyme also responsible for activating other thiocarbamide-containing drugs like ethionamide.[3][4][5] EthA is a flavin-dependent monooxygenase that is thought to oxidize the thiourea group of Etocarlide, leading to the formation of a reactive intermediate. This activation step is crucial for the drug's activity, as mutations in the ethA gene can confer resistance to Etocarlide.

Inhibition of DesA3 and Depletion of Oleic Acid

The activated form of Etocarlide specifically targets and inhibits DesA3. DesA3, in conjunction with the oxidoreductase Rv3230c, catalyzes the introduction of a double bond into stearoyl-CoA to form oleoyl-CoA.[1][2] By inhibiting DesA3, Etocarlide effectively blocks the production of oleic acid. The depletion of oleic acid disrupts the synthesis of essential lipids, leading to the inhibition of mycobacterial growth.[1][2] The bactericidal effect of Etocarlide can be partially reversed by supplementing the growth medium with oleic acid, further confirming that the inhibition of oleic acid synthesis is the primary mechanism of action.[1]

Quantitative Data

| Mycobacterial Strain | MIC (µg/mL) | Reference |

| M. tuberculosis H37Rv | 2.5 | [2] |

| M. tuberculosis H37Ra | 4.0 | [1] |

| M. bovis BCG | 0.5 - 4.0 | [1][2] |

| M. aurum A+ | 2.0 | [2] |

| Drug-Resistant Clinical Isolates of M. tuberculosis | 1.0 - 10.0 | [2] |

Table 1: Minimum Inhibitory Concentrations (MICs) of Etocarlide (Isoxyl) against various mycobacterial strains.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to elucidate the role of DesA3 in Etocarlide's mode of action.

In Vitro EthA-Mediated Activation of Etocarlide

This protocol describes a method for the in vitro activation of Etocarlide using purified recombinant EthA.

Materials:

-

Purified recombinant EthA enzyme

-

Etocarlide (Isoxyl)

-

NADPH

-

FAD

-

Potassium phosphate buffer (pH 7.5)

-

Reaction tubes

-

Incubator/water bath at 37°C

-

HPLC system for analysis

Procedure:

-

Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5), 10 µM FAD, and 1 mM NADPH.

-

Add purified recombinant EthA to a final concentration of 5 µM.

-

Add Etocarlide (dissolved in a suitable solvent like DMSO) to the desired final concentration (e.g., 100 µM).

-

Initiate the reaction by adding NADPH.

-

Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile or by heat inactivation.

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant by HPLC to detect the formation of Etocarlide metabolites, which represent the activated form of the drug.

DesA3 Stearoyl-CoA Desaturase Activity Assay

This protocol outlines a cell-free assay to measure the activity of DesA3 and its inhibition by activated Etocarlide.

Materials:

-

Mycobacterial cell lysate or purified DesA3 and Rv3230c

-

[1-14C]Stearoyl-CoA (substrate)

-

NADPH

-

Potassium phosphate buffer (pH 7.2)

-

Activated Etocarlide solution (from the protocol in 4.1) or Etocarlide with an EthA activation system.

-

Reaction tubes

-

Incubator/water bath at 37°C

-

Reagents for fatty acid extraction and derivatization (e.g., methanolic KOH, hexane)

-

Thin-layer chromatography (TLC) plates (e.g., silica gel G)

-

TLC developing solvent (e.g., petroleum ether:diethyl ether:acetic acid, 90:10:1, v/v/v)

-

Phosphorimager or scintillation counter

Procedure:

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.2), 1 mM NADPH, and the mycobacterial cell lysate or purified enzymes.

-

For inhibition studies, pre-incubate the enzyme preparation with varying concentrations of activated Etocarlide for 10 minutes at 37°C.

-

Initiate the desaturase reaction by adding [1-14C]Stearoyl-CoA to a final concentration of 20 µM.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding methanolic KOH to saponify the fatty acyl-CoAs.

-

Acidify the mixture and extract the fatty acids with hexane.

-

Evaporate the hexane and derivatize the fatty acids to their methyl esters.

-

Separate the [1-14C]stearoyl methyl ester (substrate) from the [1-14C]oleoyl methyl ester (product) by TLC.

-

Visualize and quantify the radioactivity in the substrate and product spots using a phosphorimager or by scraping the spots and using a scintillation counter.

-

Calculate the percentage of conversion of stearoyl-CoA to oleoyl-CoA to determine DesA3 activity and the percentage of inhibition by Etocarlide.

Conclusion

The stearoyl-CoA Δ9-desaturase DesA3 is a validated and critical target for the antitubercular drug Etocarlide. The mode of action involves a necessary prodrug activation step by the mycobacterial enzyme EthA, followed by the specific inhibition of DesA3. This leads to the depletion of oleic acid, a key component for maintaining the integrity of the mycobacterial cell envelope, ultimately resulting in the inhibition of bacterial growth. The detailed understanding of this mechanism provides a solid foundation for the rational design of new thiourea-based inhibitors with improved pharmacokinetic properties and efficacy against M. tuberculosis. Further research to determine the precise kinetic parameters of DesA3 inhibition by activated Etocarlide will be invaluable for these future drug development efforts.

References

- 1. In vivo inactivation of the mycobacterial integral membrane stearoyl coenzyme A desaturase DesA3 by a C-terminus-specific degradation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vivo Inactivation of the Mycobacterial Integral Membrane Stearoyl Coenzyme A Desaturase DesA3 by a C-Terminus-Specific Degradation Process - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mycobacteriology Laboratory Manual | CDC FTBR [findtbresources.cdc.gov]

- 5. Identification of a Desaturase Involved in Mycolic Acid Biosynthesis in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

Early Clinical Studies of Etocarlide (Isoxyl) for Tuberculosis: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Etocarlide, also known as Isoxyl or thiocarlide, is a thioamide antitubercular agent that saw clinical use in the 1960s.[1] While it has been largely superseded by more modern therapies, a renewed interest in established compounds for potential repurposing against drug-resistant tuberculosis strains warrants a re-examination of its early clinical development. This technical guide provides a comprehensive overview of the available information on the early clinical studies of Etocarlide, with a focus on its mechanism of action, and acknowledges the limitations in accessing detailed quantitative data and experimental protocols from the initial trials conducted over half a century ago.

Core Concepts: Mechanism of Action

Etocarlide is a prodrug, meaning it requires activation within the mycobacterium to exert its therapeutic effect.[2] Its mechanism of action is centered on the inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell wall.[1] This inhibitory action is similar to that of other thioamides like ethionamide and the first-line drug isoniazid.[1]

The activation of Etocarlide is mediated by the flavin-containing monooxygenase, EthA.[2] Following activation, the drug targets the synthesis of mycolic acids, leading to a compromised cell wall and ultimately inhibiting bacterial growth.

Signaling Pathway and Activation

The activation and proposed mechanism of action of Etocarlide can be visualized as a multi-step process. The following diagram illustrates the key steps from the inactive prodrug to the inhibition of mycolic acid synthesis.

Caption: Etocarlide Activation and Mechanism of Action.

Early Clinical Trial Data

The available information indicates that these trials established the clinical use of Etocarlide for tuberculosis treatment during the 1960s.[1] It is referenced that the drug fell from widespread use due to issues with absorption kinetics and bioavailability.[4]

Due to the inaccessibility of the primary clinical trial reports, a detailed table summarizing quantitative data such as patient demographics, dosage regimens, efficacy outcomes (e.g., sputum conversion rates), and a comprehensive list of adverse events with their frequencies cannot be provided at this time.

Experimental Protocols

Similarly, the specific experimental protocols for the early clinical studies of Etocarlide are not detailed in the currently accessible literature. A general understanding of tuberculosis clinical trials from that period would suggest protocols likely included the following components:

-

Patient Selection: Inclusion criteria would have focused on patients with active pulmonary tuberculosis, confirmed by sputum smear and/or culture.

-

Treatment Regimens: Dosages and duration of Etocarlide treatment, likely as part of a combination therapy, would have been defined.

-

Efficacy Assessment: The primary endpoint would have been sputum conversion, measured by the absence of Mycobacterium tuberculosis in sputum samples over time.

-

Safety Monitoring: Patients would have been monitored for clinical and laboratory signs of adverse drug reactions.

The following diagram provides a logical workflow that can be inferred for these early clinical trials.

Caption: Inferred Workflow of Early Tuberculosis Clinical Trials.

Conclusion and Future Directions

Etocarlide represents a historical antitubercular agent with a well-understood mechanism of action targeting mycolic acid synthesis. While its early clinical development in the 1960s led to its use in treating tuberculosis, a detailed quantitative analysis of these foundational studies is hampered by the limited accessibility of historical medical literature. For researchers and drug development professionals, a deeper dive into archival medical journals may be necessary to unearth the specific protocols and data from these early trials. Such information could be invaluable for contextualizing the potential of Etocarlide and other historical antitubercular agents in the modern fight against drug-resistant tuberculosis.

References

- 1. Unique Mechanism of Action of the Thiourea Drug Isoxyl on Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoxyl Activation Is Required for Bacteriostatic Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A clinical trial of thiocarlide (4-4' diisoamyloxythiocarbanilide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Common Mechanism of Inhibition of the Mycobacterium tuberculosis Mycolic Acid Biosynthetic Pathway by Isoxyl and Thiacetazone - PMC [pmc.ncbi.nlm.nih.gov]

Isoxyl's Impact on the Mycolic Acid Synthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxyl (ISO), also known as thiocarlide, is a thiourea-containing compound that has demonstrated significant antimycobacterial activity, including against multidrug-resistant strains of Mycobacterium tuberculosis.[1][2] Its primary mechanism of action involves the inhibition of mycolic acid biosynthesis, a critical component of the mycobacterial cell wall that is essential for the bacterium's survival, virulence, and resistance to common antibiotics.[3][4] This technical guide provides an in-depth overview of isoxyl's effects on the mycolic acid synthesis pathway, detailing its mechanism of action, target enzymes, and the experimental protocols used to elucidate these findings.

Mechanism of Action

Isoxyl is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[5][6] The activation is mediated by the flavin-dependent monooxygenase, EthA.[5][7] Once activated, isoxyl primarily targets the Fatty Acid Synthase II (FAS-II) system, which is responsible for the elongation of fatty acid precursors to the full-length meromycolic acid chain.[5][8]

Specifically, activated isoxyl has been shown to inhibit the β-hydroxyacyl-ACP dehydratase complex, HadAB.[7][8] This inhibition disrupts the dehydration step in the FAS-II elongation cycle, leading to the accumulation of 3-hydroxy C18, C20, and C22 fatty acid intermediates and a subsequent halt in mycolic acid production.[8]

In addition to its effect on the FAS-II system, isoxyl has also been found to inhibit the Δ9-stearoyl desaturase (DesA3), an enzyme responsible for the synthesis of oleic acid.[2][9] Oleic acid is a precursor for tuberculostearic acid, another important component of the mycobacterial cell envelope. However, it is believed that the inhibition of DesA3 is a secondary effect and not the primary mechanism of isoxyl's potent antimycobacterial activity.[2] A third potential target that has been identified is the epoxide hydrolase EphD, which is also involved in mycolic acid metabolism.[7]

Quantitative Data

The following tables summarize the quantitative data regarding the efficacy of isoxyl against various mycobacterial species and its inhibitory effect on mycolic acid synthesis.

Table 1: Minimum Inhibitory Concentrations (MICs) of Isoxyl

| Mycobacterial Species | MIC (µg/mL) | Reference |

| Mycobacterium tuberculosis H37Rv | 2.5 | [10] |

| Mycobacterium bovis BCG | 0.5 | [10] |

| Mycobacterium avium | 2.0 | [10] |

| Mycobacterium aurum A+ | 2.0 | [10] |

| Drug-resistant M. tuberculosis clinical isolates | 1 - 10 | [10] |

Table 2: Inhibition of Mycolic Acid Synthesis in M. tuberculosis H37Rv at MIC

| Mycolic Acid Class | Inhibition (%) | Reference |

| α-mycolates | 91.6 | [1][10] |

| Methoxymycolates | 94.3 | [1][10] |

| Ketomycolates | 91.1 | [1][10] |

Table 3: Inhibition of Mycolic Acid Synthesis in Other Mycobacteria at MIC

| Mycobacterial Species | Mycolic Acid Class | Inhibition (%) | Reference |

| M. bovis BCG | α-mycolates | 87.2 | [1][10] |

| Ketomycolates | 88.5 | [1][10] | |

| M. aurum A+ | α-mycolates | 87.1 | [1][10] |

| Ketomycolates | 87.2 | [1][10] | |

| Wax-ester mycolates | 86.5 | [1][10] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the effects of isoxyl on mycolic acid synthesis.

Radiolabeling of Mycolic Acids with [1,2-¹⁴C]acetate

This in vivo assay is used to monitor the biosynthesis of fatty acids and mycolic acids in the presence of an inhibitor.

-

Cell Culture: Mycobacterial strains are grown in an appropriate liquid medium (e.g., 7H9 broth supplemented with ADC) to mid-log phase.

-

Inhibitor Treatment: The culture is treated with the desired concentration of isoxyl (or other inhibitors) for a specified period (e.g., 2-4 hours).

-

Radiolabeling: [1,2-¹⁴C]acetate is added to the culture, and incubation is continued for several hours to allow for the incorporation of the radiolabel into newly synthesized lipids.

-

Lipid Extraction: The cells are harvested by centrifugation. The cell pellet is then subjected to saponification to release the mycolic acids from the cell wall. This is typically achieved by overnight incubation at 100°C in a solution of tetrabutylammonium hydroxide (TBAH).

-

Methylation: The released fatty acids and mycolic acids are then methylated to form fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs). This is commonly done by adding dichloromethane and methyl iodide to the saponified mixture and incubating at room temperature.

-

Extraction of FAMEs and MAMEs: The methylated lipids are extracted from the aqueous phase using an organic solvent such as diethyl ether. The organic phase is then washed, dried, and the lipid residue is resuspended in a small volume of a suitable solvent (e.g., dichloromethane).

Thin-Layer Chromatography (TLC) Analysis of Mycolic Acid Methyl Esters

TLC is used to separate and visualize the different classes of mycolic acids and other fatty acids.

-

Spotting: The extracted FAME and MAME samples are spotted onto a silica gel TLC plate.

-

Development: The TLC plate is placed in a chromatography tank containing a solvent system that allows for the separation of the different lipid species. A common solvent system for mycolic acids is a mixture of hexane and ethyl acetate (e.g., 19:1, v/v), often run multiple times to improve separation.

-

Visualization:

-

For Radiolabeled Lipids: The TLC plate is exposed to a phosphor screen or X-ray film to visualize the separated radiolabeled lipids. The intensity of the spots can be quantified to determine the percentage of inhibition.

-

For Non-labeled Lipids: The plate can be sprayed with a visualizing agent, such as 5% ethanolic molybdophosphoric acid followed by heating, or 0.01% ethanolic Rhodamine 6G for visualization under UV light.

-

In Vitro Enzyme Assays

These assays are used to directly assess the inhibitory effect of isoxyl on its target enzymes.

-

Expression and Purification of Recombinant Enzymes: The genes encoding the target enzymes (e.g., HadAB, DesA3, EphD, EthA) are cloned into expression vectors and transformed into a suitable host, such as E. coli or a non-pathogenic mycobacterial species like M. smegmatis. The recombinant proteins are then overexpressed and purified using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography).

-

HadAB Dehydratase Assay: The activity of the purified HadAB complex can be monitored spectrophotometrically by measuring the dehydration of a synthetic substrate, such as a 3-hydroxyacyl-CoA. The decrease in NADH or NADPH absorbance is followed as it is consumed by a coupled enoyl-ACP reductase. Alternatively, the formation of the enoyl-ACP product can be monitored by HPLC or mass spectrometry. The assay is performed in the presence and absence of activated isoxyl to determine its inhibitory effect.

-

DesA3 Desaturase Assay: The activity of DesA3 is typically measured by incubating the purified enzyme with its substrate, [1-¹⁴C]stearoyl-CoA, and the necessary cofactors (e.g., NADPH and the reductase partner Rv3230c). The reaction products are then extracted, separated by TLC, and the conversion of stearoyl-CoA to oleoyl-CoA is quantified by autoradiography.

-

EphD Epoxide Hydrolase Assay: The activity of EphD can be determined using a fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxynaphthalen-2-yl)-methyl ester (PHOME). The hydrolysis of the epoxide by EphD results in a fluorescent product that can be measured using a fluorometer.

-

EthA-mediated Activation of Isoxyl: To study the activation of isoxyl by EthA in vitro, the purified EthA enzyme is incubated with isoxyl in the presence of NADPH. The reaction mixture can then be analyzed by techniques such as HPLC or mass spectrometry to identify the activated isoxyl metabolites. These activated species can then be used in the in vitro enzyme assays described above.

Visualizations

The following diagrams illustrate the mycolic acid synthesis pathway, the mechanism of isoxyl action, and a typical experimental workflow.

References

- 1. Characterization of Mycolic Acids in Total Fatty Acid Methyl Ester Fractions from Mycobacterium Species by High Resolution MALDI-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Analysis of the Lipid Composition of Mycobacteria by Thin Layer Chromatography [jove.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. EthA, a Common Activator of Thiocarbamide-Containing Drugs Acting on Different Mycobacterial Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Extraction and Purification of Mycobacterial Mycolic Acids [en.bio-protocol.org]

- 9. Expression, purification and crystallization of the (3R)-hydroxyacyl-ACP dehydratase HadAB complex from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Extraction and Purification of Mycobacterial Mycolic Acids [bio-protocol.org]

Foundational Research on Thiourea-Based Antituberculars: A Technical Guide

Thiourea and its derivatives have emerged as a significant class of compounds in the ongoing search for novel antitubercular agents. Their appeal to medicinal chemists is multifaceted, stemming from their versatile synthesis, diverse mechanisms of action, and demonstrated efficacy against drug-resistant strains of Mycobacterium tuberculosis (Mtb). The linear shape of the thiourea motif, along with its capacity to act as both a hydrogen bond donor and acceptor, contributes to favorable bioavailability and hydrophilicity.[1][2] This technical guide provides an in-depth overview of the foundational research on thiourea-based antituberculars, focusing on their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation.

Mechanism of Action

Thiourea derivatives exert their antitubercular effects through various mechanisms, often targeting the intricate cell wall biosynthesis of M. tuberculosis. A primary mode of action for many of these compounds is the inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell envelope.[3]

One of the most well-studied thiourea drugs is isoxyl (thiocarlide) , which is effective against a range of multidrug-resistant Mtb strains.[4][5] Foundational research has revealed its unique mechanism, which involves the inhibition of the membrane-bound Δ9-stearoyl desaturase (DesA3).[4][5] This enzyme is responsible for the synthesis of oleic acid. By inhibiting DesA3, isoxyl causes a dose-dependent decrease in oleic and, consequently, tuberculostearic acid synthesis, which in turn disrupts mycolic acid production.[4][5]

Another critical target for thiourea derivatives is the enoyl-acyl carrier protein reductase (InhA) , an essential enzyme in the fatty acid synthase-II (FAS-II) system of Mtb, which is also involved in mycolic acid biosynthesis.[3][6] Some thiourea-based compounds have been designed as direct inhibitors of InhA and have shown effectiveness against isoniazid-resistant strains where InhA is a common target.[3][7]

Furthermore, many thiourea-containing compounds are prodrugs that require bioactivation within the mycobacterium.[8][9] The flavin monooxygenase EtaA (also known as EthA) in M. tuberculosis oxidatively activates thiourea and thioamide prodrugs like isoxyl and thiacetazone.[8][9] This activation process generates electrophilic metabolites that are the ultimate active agents responsible for the antibacterial effect.[8][9]

Structure-Activity Relationship (SAR)

The antitubercular potency of thiourea derivatives is highly dependent on their chemical structure. SAR studies have provided valuable insights for designing more effective compounds.

-

Lipophilicity and Substituents: Increased lipophilicity often correlates with higher activity.[10][11] The introduction of specific groups onto the benzene rings, such as bromine, methoxyl, or isopropyl groups, particularly at the para-position, can increase lipophilicity and improve bacteriostatic action.[10] Halogen substitutions (Br > Cl > F) on phenyl or naphthyl rings have been shown to enhance InhA inhibitory activity.[3][10]

-

Structural Flexibility: Flexible structures, for instance, those with a carbon spacer between the thiourea core and an aromatic ring, often exhibit higher activity compared to more rigid molecules.[10] This flexibility may allow for better interaction within the hydrophobic pocket of target enzymes.[10]

-

Positional Isomerism: The position of substituents is crucial. Studies on phenylthiourea derivatives have indicated that halogen moieties at the meta- or para-positions and a methoxy group at the ortho-position are often optimal for anti-TB potency.[12]

Data Presentation: In Vitro Antitubercular Activity

The following tables summarize the minimum inhibitory concentration (MIC) values for various series of thiourea derivatives against M. tuberculosis H37Rv and other strains, as reported in foundational studies.

Table 1: Activity of Isoxazole-Based Thiourea Derivatives against M. tuberculosis H37Rv

| Compound | Substituent (R) | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5f | 4-Chlorophenyl | 1 | [1] |

| 5n | n-Hexyl | 2 | [1] |

| 5o | Cyclohexyl | 2 | [1] |

| Isoniazid | (Reference Drug) | 0.03 - 64 | [1] |

| Rifampicin | (Reference Drug) | 0.03 - 64 | [1] |

Data extracted from a study on isoxazole carboxylic acid methyl ester-based thiourea derivatives.[1]

Table 2: Activity of Phenyl/Naphthyl Thiourea Derivatives against M. tuberculosis H37Rv

| Compound | Description | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | Naphthyl ring with Br | 0.78 | [3][6] |

| Compound B | Phenyl ring with Br | 1.56 | [3][6] |

| Compound C | Naphthyl ring with Cl | 1.56 | [3][6] |

Data from a study targeting the InhA enzyme.[3][6]

Table 3: Activity of Chiral Thiourea Derivatives against M. tuberculosis Strains

| Compound | Strain | MIC₅₀ (µM) | Reference |

|---|---|---|---|

| 28 | Mtb H37Rv | 2.0 ± 1.1 | [12][13] |

| 28 | Mtb H37Rv (in macrophages) | 2.3 ± 1.1 | [12][13] |

| 16 | M299 (hypervirulent) | Active | [12][13] |

| 29 | M299 (in clumps) | 5.6 ± 1.2 | [12][13] |

Data from a study investigating dual antimycobacterial and anti-inflammatory activities.[12][13]

Experimental Protocols

This section details the generalized methodologies for the synthesis and evaluation of thiourea-based antituberculars.

1. General Synthesis of N,N'-Disubstituted Thioureas

The synthesis of thiourea derivatives is often achieved through a straightforward one-pot reaction.[6][12][14]

-

Step 1: Formation of Isothiocyanate: An appropriate acyl chloride (0.01 mol) dissolved in acetone (50 mL) is added dropwise to a solution of potassium thiocyanate (KSCN) (0.01 mol) in acetone (30 mL).[14] The mixture is refluxed for approximately 30 minutes to form the corresponding acyl isothiocyanate in situ.[14]

-

Step 2: Reaction with Amine: After cooling the mixture to room temperature, a solution of the desired primary or secondary amine (0.01 mol) in acetone (10 mL) is added.[12][14] The reaction mixture is then refluxed for about 2 hours.[14]

-

Step 3: Precipitation and Purification: The resulting mixture is poured into a cold, dilute acid solution (e.g., 0.1 M HCl) to precipitate the crude thiourea product.[14] The solid is collected by filtration, washed, and can be further purified by recrystallization or column chromatography.

-

Characterization: The final products are characterized using techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[6][14]

2. In Vitro Antitubercular Activity Assay (Broth Microdilution)

The antitubercular activity is commonly determined by measuring the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.[1][15]

-

Preparation: A two-fold serial dilution of the test compounds is prepared in a 96-well microplate using a suitable broth medium (e.g., Sula semisynthetic medium or Middlebrook 7H9).[1][15]

-

Inoculation: A standardized inoculum of M. tuberculosis (e.g., H37Rv strain) is added to each well.[1][15]

-

Incubation: The plates are sealed and incubated at 37°C for a period ranging from 7 to 28 days.[1][15]

-

MIC Determination: After incubation, a viability indicator such as resazurin or Alamar Blue is added to each well.[1][7] A color change (e.g., blue to pink for resazurin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[1]

3. Intracellular Killing Assay

This assay evaluates the ability of compounds to kill Mtb residing within host cells, which is crucial for addressing latent TB.[15][16]

-

Cell Culture: A macrophage cell line (e.g., human MonoMac-6 or murine RAW264.7) is cultured in 24- or 12-well plates.[16][17]

-

Infection: Adherent macrophages are infected with Mtb (e.g., H37Rv) at a specific multiplicity of infection (MOI), typically for 4 hours.[16][17]

-

Treatment: Extracellular bacteria are removed by washing. The infected cells are then incubated with various concentrations of the test compounds for several days (e.g., 3-6 days), with the medium being replaced with fresh compound solution periodically.[16]

-

Quantification: After treatment, the macrophages are lysed to release the intracellular bacteria. The number of viable bacteria is determined by plating serial dilutions of the lysate on solid agar (e.g., Middlebrook 7H11) and counting the colony-forming units (CFU) after incubation.

4. InhA Enzyme Inhibition Assay

This spectrophotometric assay measures the direct inhibition of the InhA enzyme.[3][6]

-

Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains the purified recombinant InhA enzyme, the substrate (e.g., 2-trans-dodecenoyl-CoA), and the cofactor NADH in a suitable buffer.

-

Inhibition: Test compounds are pre-incubated with the enzyme before initiating the reaction by adding the substrate.

-

Measurement: The activity of InhA is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated from the dose-response curve.[7]

Conclusion

Foundational research has firmly established thiourea derivatives as a versatile and potent class of antitubercular agents. Their ability to target multiple pathways in M. tuberculosis, including the crucial mycolic acid biosynthesis pathway via enzymes like DesA3 and InhA, makes them promising candidates for combating drug-resistant tuberculosis. The well-defined synthetic routes and clear structure-activity relationships provide a robust framework for the rational design and optimization of new thiourea-based drugs. Future research will likely focus on enhancing selectivity for mycobacterial targets to minimize host cytotoxicity and on developing compounds effective against both replicating and dormant bacilli.

References

- 1. Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Unique mechanism of action of the thiourea drug isoxyl on Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design and synthesis of thiourea-based derivatives as Mycobacterium tuberculosis growth and enoyl acyl carrier protein reductase (InhA) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bioactivation of Anti-Tuberculosis Thioamide and Thiourea Prodrugs by Bacterial and Mammalian Flavin Monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nanobioletters.com [nanobioletters.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Antimycobacterial and anti-inflammatory activities of thiourea derivatives focusing on treatment approaches for severe pulmonary tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 16. pak.elte.hu [pak.elte.hu]

- 17. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]

Etocarlide (Ethionamide): An Examination of its Antimycobacterial Spectrum of Activity

An In-depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etocarlide, more commonly known as Ethionamide (ETH), is a critical second-line thioamide antibiotic used in the treatment of multidrug-resistant tuberculosis (MDR-TB). As a prodrug, its efficacy is contingent on activation by a mycobacterial enzyme, leading to the inhibition of mycolic acid synthesis—a crucial component of the mycobacterial cell wall. This guide provides a comprehensive technical overview of Etocarlide's spectrum of activity, detailing its mechanism of action, quantitative inhibitory concentrations against a range of mycobacterial species, and the standardized experimental protocols used for its evaluation.

Mechanism of Action

Etocarlide is a prodrug that requires bio-activation within the mycobacterium to exert its antibacterial effect. The activation and subsequent inhibition pathway is a key area of study for understanding both its efficacy and mechanisms of resistance.

The process begins when Etocarlide diffuses into the mycobacterial cell. Inside the bacterium, the flavin monooxygenase enzyme EthA oxidizes the thioamide group of Etocarlide. This activation step is transcriptionally repressed by the protein EthR. The activated form of Etocarlide, likely a reactive S-oxide metabolite, subsequently forms a covalent adduct with NAD+. This Etocarlide-NAD adduct is the active molecule that targets and inhibits the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, known as InhA. InhA is a vital enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the elongation of C26 fatty acids, the precursors to mycolic acids. By inhibiting InhA, Etocarlide effectively blocks mycolic acid biosynthesis, compromising the integrity of the mycobacterial cell wall and leading to bacterial death.[1] Resistance to Etocarlide can emerge from mutations in the ethA gene, preventing activation, or in the inhA gene, which alters the drug's binding site.[1]

Spectrum of Antimycobacterial Activity

Etocarlide exhibits activity primarily against Mycobacterium tuberculosis, including strains resistant to first-line drugs. Its activity against non-tuberculous mycobacteria (NTM) is variable and species-dependent. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies. The MIC is defined as the lowest drug concentration that inhibits more than 99% of the bacterial population.

Table 1: Activity against Mycobacterium tuberculosis Complex

| Species/Strain Type | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Method | Reference(s) |

| M. tuberculosis (Drug-Susceptible) | - | - | 5.0 | Sensititre | [2] |

| M. tuberculosis (MDR) | <0.6 - >20 | - | - | Sensititre | [2] |

| M. tuberculosis (pre-XDR) | <0.6 - >20 | - | - | Sensititre | [2] |

| M. tuberculosis (XDR) | <0.6 - >20 | - | - | Sensititre | [2] |

| M. tuberculosis (Low-Level Resistant) | 5 - 10 | - | - | Broth Microdilution | [3] |

| M. tuberculosis (High-Level Resistant) | ≥20 | - | - | Broth Microdilution | [3] |

| M. tuberculosis H37Rv | - | 1.0 - 2.5 | - | MGIT / Sensititre | [4][5] |

| M. tuberculosis Clinical Isolates | 80 - 156 | - | - | Agar Proportion | [6] |

Table 2: Activity against Non-Tuberculous Mycobacteria (NTM)

| Species | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Method | Reference(s) |

| M. kansasii | <0.3 - 1.2 | - | - | Broth Microdilution | [7] |

| M. kansasii | 0.3 - 20.0 | - | - | Sensititre | [8] |

| M. avium complex (MAC) | - | >64 | >64 | Broth Microdilution | [9] |

| M. avium | - | 16 | 32 | Broth Microdilution | [10] |

| M. intracellulare | - | 32 | 64 | Broth Microdilution | [10] |

| M. chimaera | - | 32 | 64 | Broth Microdilution | [10] |

| M. abscessus | 16 - 256 | - | - | Broth Microdilution | [11] |

| M. abscessus (WT) | - | - | 8.0 (MIC₉₉) | Broth Microdilution | [11] |

| M. gordonae | Susceptible | - | - | Alamar Blue Assay | [12] |

| M. marinum | Susceptible | - | - | Alamar Blue Assay | [12] |

| M. scrofulaceum | Susceptible | - | - | Alamar Blue Assay | [12] |

| M. malmoense | Susceptible | - | - | Alamar Blue Assay | [12] |

*Qualitative result reported; specific MIC value not provided.

Experimental Protocols for MIC Determination

Accurate determination of MIC values is fundamental for assessing the in vitro activity of antimycobacterial agents. The two most common reference methods are broth microdilution and the agar proportion method.

Broth Microdilution Method (e.g., Sensititre™ MycoTB)

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent in a liquid medium.

-

Inoculum Preparation: A pure culture of the mycobacterial isolate is grown in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC). The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, followed by a final dilution to achieve a target inoculum of approximately 5 x 10⁵ CFU/mL.

-

Drug Dilution: The assay is performed in a 96-well microtiter plate containing pre-filled, lyophilized twofold serial dilutions of Etocarlide and other antibiotics.

-

Inoculation and Incubation: The prepared mycobacterial suspension is added to each well of the microtiter plate. The plate is sealed and incubated at 37°C.

-

Reading Results: The plate is read after a specified incubation period (typically 14-21 days for slow-growing mycobacteria). The MIC is recorded as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria.

Agar Proportion Method

The agar proportion method is considered a reference standard for M. tuberculosis and involves comparing bacterial growth on drug-free media to growth on media containing critical concentrations of the drug.

-

Media Preparation: Middlebrook 7H10 or 7H11 agar plates are prepared. For the test plates, Etocarlide is incorporated into the molten agar at various concentrations before pouring. A drug-free control plate is also prepared.

-

Inoculum Preparation: A standardized suspension of the mycobacterial isolate is prepared. Serial dilutions (e.g., 10⁻² and 10⁻⁴) of this suspension are made.

-

Inoculation: A standardized volume of each dilution is inoculated onto both the drug-containing and drug-free control plates.

-

Incubation: Plates are incubated at 37°C in a 5-10% CO₂ atmosphere for approximately 21 days.

-

Result Interpretation: The number of colony-forming units (CFU) on the drug-containing plates is compared to the CFU on the control plate. The proportion of resistant bacteria is calculated. The MIC is defined as the lowest drug concentration that inhibits the growth of more than 99% of the bacterial population.[7]

Conclusion

Etocarlide (Ethionamide) remains an important agent in the therapeutic arsenal against multidrug-resistant Mycobacterium tuberculosis. Its efficacy is directly linked to its activation by the EthA enzyme and subsequent inhibition of mycolic acid synthesis via InhA. While highly active against susceptible M. tuberculosis and M. kansasii, its utility against the M. avium complex and M. abscessus is limited by higher intrinsic resistance, as evidenced by significantly elevated MIC values. The standardized methodologies outlined are crucial for the continued surveillance of resistance patterns and for guiding the development of novel therapeutics and EthA activation enhancers that could potentially broaden Etocarlide's clinical utility.

References

- 1. Ethionamide - Wikipedia [en.wikipedia.org]

- 2. Molecular Determinants of Ethionamide Resistance in Clinical Isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Ethionamide Pharmacokinetics/Pharmacodynamics-derived Dose, the Role of MICs in Clinical Outcome, and the Resistance Arrow of Time in Multidrug-resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethionamide activation and sensitivity in multidrug-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Revisiting the susceptibility testing of Mycobacterium tuberculosis to ethionamide in solid culture medium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug Susceptibility Profiling and Genetic Determinants of Drug Resistance in Mycobacterium kansasii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Drug susceptibility profiling of pulmonary Mycobacterium kansasii and its correlation with treatment outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Differences in Drug-Susceptibility Patterns between Mycobacterium avium, Mycobacterium intracellulare, and Mycobacterium chimaera Clinical Isolates: Prospective 8.5-Year Analysis by Three Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. journals.plos.org [journals.plos.org]

Understanding the Prodrug Activation of Etocarlide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etocarlide (4,4'-diethoxythiocarbanilide) is a thiourea-containing compound with known antimycobacterial activity. As a prodrug, Etocarlide requires metabolic activation within Mycobacterium tuberculosis to exert its therapeutic effect. This technical guide provides an in-depth overview of the current understanding of the prodrug activation of Etocarlide, drawing upon the established mechanisms of action for structurally related thiourea and thioamide antitubercular agents. While direct experimental data for Etocarlide is limited, this guide extrapolates from the activation pathways of similar compounds to present a cohesive model of its bioactivation.

Core Concept: Bioactivation by EthA

The central hypothesis for the activation of Etocarlide revolves around the enzymatic activity of the mycobacterial flavin-containing monooxygenase, EthA (Rv3854c).[1][2] This enzyme is a known activator of several thiocarbamide-containing prodrugs, including ethionamide, isoxyl, and thiacetazone.[3][4][5] The activation process is believed to be essential for converting the relatively inert prodrug into a reactive species capable of inhibiting vital cellular processes in M. tuberculosis.

Proposed Signaling Pathway for Etocarlide Activation

The activation of Etocarlide by EthA is likely a multi-step process involving oxidation of the thiourea group. This leads to the formation of reactive electrophilic intermediates that are the ultimate effectors of the drug's antitubercular activity.

Caption: Proposed activation pathway of Etocarlide.

Quantitative Data Summary

Table 1: Inferred Kinetic Parameters for EthA-mediated Activation of Thiourea Drugs

| Substrate | Apparent Km (µM) | Apparent kcat (s-1) | Reference (for analogous substrates) |

| Etocarlide | Data not available | Data not available | N/A |